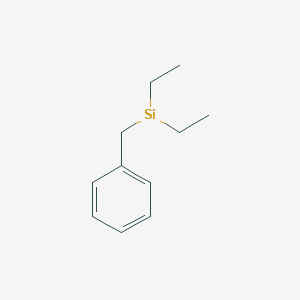

Diethylbenzylsilane

Description

Diethylbenzylsilane (C11H18Si) is an organosilicon compound characterized by a silicon atom bonded to a benzyl group, two ethyl groups, and a hydrogen atom. Organosilanes like this compound are pivotal in organic synthesis, polymer chemistry, and materials science due to their ability to act as coupling agents, surface modifiers, or precursors for silicones .

Key inferred properties:

Properties

Molecular Formula |

C11H17Si |

|---|---|

Molecular Weight |

177.34 g/mol |

InChI |

InChI=1S/C11H17Si/c1-3-12(4-2)10-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 |

InChI Key |

YMPBAPWVDCDILT-UHFFFAOYSA-N |

Canonical SMILES |

CC[Si](CC)CC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl(diethyl)silane can be synthesized through several methods, including:

Hydrosilylation: This involves the addition of silicon hydrides to unsaturated compounds such as alkenes.

Grignard Reaction: This method involves the reaction of benzylmagnesium chloride with diethylchlorosilane under anhydrous conditions.

Industrial Production Methods

Industrial production of Benzyl(diethyl)silane often involves large-scale hydrosilylation processes due to their efficiency and scalability. The use of robust catalysts and controlled reaction conditions ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzyl(diethyl)silane undergoes various chemical reactions, including:

Oxidation: The silicon-hydrogen bond can be oxidized to form silanols or siloxanes.

Reduction: It can act as a reducing agent in the presence of suitable catalysts.

Substitution: The silicon atom can undergo nucleophilic substitution reactions, replacing one of its substituents with another nucleophile.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Catalysts such as platinum or rhodium are often used.

Substitution: Nucleophiles like halides or alkoxides are commonly employed.

Major Products

Oxidation: Silanols and siloxanes.

Reduction: Reduced organic compounds and silanes.

Substitution: Substituted silanes.

Scientific Research Applications

Benzyl(diethyl)silane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl(diethyl)silane in chemical reactions often involves the formation of silicon-centered radicals or cations. These intermediates can then participate in various transformations, such as hydrosilylation or reduction . The silicon atom’s affinity for oxygen and fluorine also plays a crucial role in its reactivity .

Comparison with Similar Compounds

Reactivity and Stability

Electron-Donating vs. Electron-Withdrawing Groups :

- This compound : Ethyl and benzyl groups are electron-donating, reducing silicon’s electrophilicity compared to chlorinated silanes like dichlorodimethylsilane .

- Dichlorodimethylsilane : Chlorine substituents increase reactivity, making it prone to hydrolysis (e.g., releasing HCl), which is critical in silicone manufacturing .

Steric Effects :

Research Findings and Gaps

- Synthesis Routes : this compound can likely be synthesized via Grignard reactions or hydrosilylation, analogous to diphenylsilane production .

- Thermal Stability : Benzyl groups may improve thermal resistance compared to vinyl or ethyl substituents, as seen in phenylsilane derivatives .

- Environmental Impact: Limited data exist on this compound’s ecotoxicity, but chlorinated silanes are known to require careful disposal due to HCl release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.